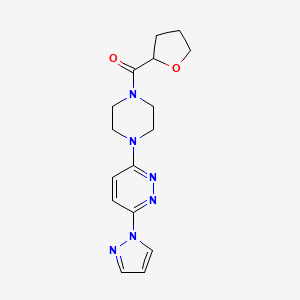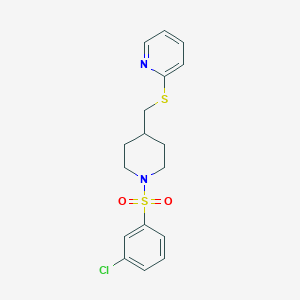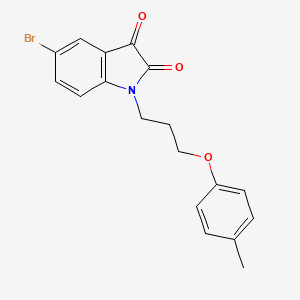![molecular formula C15H20N2O2 B2665986 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2193937-16-3](/img/structure/B2665986.png)
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one” is a chemical compound with the molecular formula C18H23N3O2S . It has an average mass of 345.459 Da and a monoisotopic mass of 345.151093 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, cinnamide derivatives containing bis (4-fluorophenyl)methyl moiety have been synthesized starting from commercially available materials . The reaction of cinnamic acid chloride with 1-[bis (4-methoxyphenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature afforded the corresponding new cinnamide derivative with a total yield of 73.5% .Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H NMR, 13C NMR, HRMS, and X-ray single crystal structure determination . For example, a compound with a similar structure crystallized in the monoclinic system, space group P21/c .Wirkmechanismus
While the specific mechanism of action for “1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one” is not mentioned in the literature, similar compounds have shown affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Zukünftige Richtungen
The therapeutic potential of similar compounds has been explored, with some showing significant neuroprotective activity . Future research could further investigate the therapeutic potential of “1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one” and related compounds, particularly in the context of neurodegenerative and psychiatric conditions .
Eigenschaften
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-15(18)17-10-8-16(9-11-17)12-13-6-4-5-7-14(13)19-2/h3-7H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIHKLLCIAXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2665903.png)




![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)

![N-(3,4-diethoxybenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665917.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2665918.png)




![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2665926.png)